(R)-(-)-1,3-Nonanediol

Description

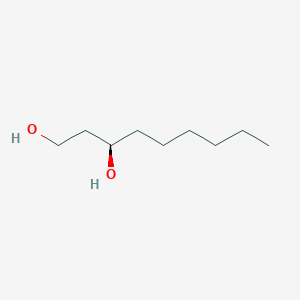

Structure

3D Structure

Properties

IUPAC Name |

(3R)-nonane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJFUJNEYIYRZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370371 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121541-65-9 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(-)-1,3-Nonanediol chemical and physical properties

An In-depth Technical Guide to (R)-(-)-1,3-Nonanediol: Properties, Synthesis, and Applications

Introduction

This compound is a chiral diol that serves as a valuable and versatile building block in stereoselective organic synthesis.[1][2] Its defined stereochemistry and bifunctional nature make it a crucial intermediate in the preparation of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] As a member of the chiral 1,3-diol family, it is a structural motif present in numerous natural products and is instrumental in creating enantiomerically pure compounds.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, analytical characterization, and key applications for researchers and drug development professionals.

Chemical Identity and Structure

This compound is an aliphatic diol with a nine-carbon chain. The chirality arises from the stereocenter at the C-3 position, which bears a hydroxyl group in the (R) configuration.

-

Chemical Structure:

-

Canonical SMILES: CCCCCCC(CCO)O[5]

-

Isomeric SMILES: CCCCCCO[5]

-

InChI: InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1[5]

-

InChIKey: CGNJFUJNEYIYRZ-SECBINFHSA-N[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Registry Number | 121541-65-9 | [5][7] |

| Molecular Weight | 160.25 g/mol | [7][8] |

| Appearance | Colorless to pale yellow clear liquid | [9] |

| Boiling Point | 268.9 °C at 760 mmHg | [5] |

| Density | 0.929 g/mL | [5] |

| Refractive Index (n20/D) | >1.4510 | [5] |

| Flash Point | 122.3 °C | [5] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 7 | [8] |

| XLogP3-AA | 2.2 | [8] |

| Topological Polar Surface Area | 40.46 Ų | [5] |

Synthesis and Manufacturing

The enantioselective synthesis of chiral 1,3-diols is a significant area of research.[4] For this compound, several routes have been developed, often leveraging naturally occurring chiral starting materials.

Synthetic Strategy: Ozonolysis of Methyl Ricinoleate

A particularly efficient method involves the ozonolysis of methyl ricinoleate, a derivative of castor oil, followed by an electrochemical reduction.[10][11] This "one-pot" process provides a convenient route to the target diol with good yield.[12]

The causality behind this choice is twofold:

-

Chiral Pool Starting Material: Methyl ricinoleate already possesses the required (R) stereocenter, providing a cost-effective and naturally sourced starting point that circumvents the need for a complex asymmetric induction step.

-

Process Efficiency: Combining ozonolysis with an in-situ electrochemical reduction of the intermediate methoxy hydroperoxides simplifies the workflow, reduces the need for isolating potentially unstable intermediates, and avoids harsh reducing agents like sodium borohydride.[12]

Experimental Protocol: Synthesis via Ozonolysis

The following protocol is adapted from a reported convenient synthesis of (R)-1,3-Nonanediol.[12]

Step 1: Ozonolysis

-

Dissolve methyl ricinoleate (0.059 mol) in methanol (100 mL).

-

Cool the solution to -10°C in a suitable reaction vessel.

-

Bubble oxygen containing ~4.5 vol% of ozone through the solution.

-

Monitor the reaction until a positive test with potassium iodide (KI) paper indicates the consumption of the starting material.

Step 2: Quenching and Preparation for Reduction

-

Add a solution of sodium bicarbonate (0.071 mol) in 100 mL of water to the reaction mixture.

-

Purge the mixture with nitrogen gas to remove excess ozone.

Step 3: Electrochemical Reduction

-

Transfer the mixture to an electrochemical cell equipped with a lead (Pb) cathode and a steel anode.

-

Perform the electrochemical reduction to convert the intermediate hydroperoxides to the corresponding diol.

-

Monitor the reaction for completion.

Step 4: Workup and Purification

-

Upon completion, extract the aqueous methanol solution with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound. The reported yield for this method is approximately 65%.[10][11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of this compound, a suite of analytical techniques is employed. Each method provides a piece of a self-validating system to confirm the final product's quality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.[2] Key expected signals would confirm the presence of the aliphatic chain, the two hydroxyl groups, and the specific protons and carbons at the C1 and C3 positions.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (160.25 g/mol ) and can provide fragmentation patterns to further support the structure.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A broad absorption in the range of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (ee) of the product, confirming that the desired (R)-enantiomer has been synthesized with high purity.[1][2]

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Applications in Research and Drug Development

Chiral diols are indispensable tools in modern organic synthesis, and this compound is no exception.[2][13] Its applications are primarily centered on its ability to introduce or control stereochemistry in a target molecule.

-

Chiral Building Block: The diol serves as a key starting material for synthesizing more complex, enantiomerically pure molecules.[1][2] For instance, it is a documented precursor for the synthesis of (R)-γ-decalactone, a valuable flavor and fragrance compound.[12]

-

Asymmetric Synthesis: Chiral diols are widely used as catalysts or ligands in asymmetric reactions.[13] They can coordinate with reagents to create a chiral environment, directing a reaction to favor the formation of one enantiomer over the other.[13] This is foundational in drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful.[14]

-

Resolving Agent: this compound has been successfully used to resolve racemic mixtures. For example, it can react with racemic menthone to form diastereomeric spiroketals, which can then be separated chromatographically.[10][12]

Role in Asymmetric Synthesis Diagram

Caption: Guiding stereochemistry in asymmetric synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[15]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15]

-

Hazards: While specific toxicity data is limited, similar chemicals may cause skin and eye irritation upon contact.[16]

Conclusion

This compound is a high-value chiral intermediate with well-defined chemical and physical properties. Its accessibility from natural sources via efficient synthetic methods, combined with its utility as a building block and stereochemical control element, solidifies its importance for professionals in pharmaceutical development and advanced organic synthesis. Proper analytical characterization is paramount to ensuring its quality and efficacy in these demanding applications.

References

-

CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

This compound | C9H20O2 | CID 2734577. PubChem. [Link]

-

Chiral Diol Catalyzed Asymmetric Synthesis of Allylic Hydrazides. Synfacts. [Link]

-

Full article: CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]

-

Convenient Synthesis of (R)-1,3-Nonanediol | Request PDF. ResearchGate. [Link]

-

1,3-Nonanediol | C9H20O2 | CID 90928. PubChem. [Link]

-

1,3-Nonanediol - Substance Details - SRS. US EPA. [Link]

-

1,3-nonanediol (C9H20O2). PubChemLite. [Link]

-

1,9-Nonanediol: Properties and Applications for Chemical Synthesis. Sinfoo. [Link]

-

1,9-Nonanediol. Wikipedia. [Link]

-

Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. [Link]

Sources

- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H20O2 | CID 2734577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (R)-(-)-1,3-Nonanediol: A Chiral Building Block for Advanced Synthesis

Introduction: The Strategic Value of (R)-(-)-1,3-Nonanediol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, making stereochemical control a cornerstone of rational drug design. This compound, a chiral diol, has emerged as a valuable synthon due to its versatile functionality and defined stereochemistry. Its 1,3-diol motif, combined with a lipophilic alkyl chain, offers a unique scaffold for the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and specialty chemicals. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles to empower researchers in leveraging this key intermediate.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in a laboratory setting. This compound is a distinct chemical entity with the following key identifiers.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 121541-65-9 | [1] |

| IUPAC Name | (3R)-nonane-1,3-diol | [2][3] |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| Canonical SMILES | CCCCCCCO | [2] |

| InChI Key | CGNJFUJNEYIYRZ-SECBINFHSA-N | [2][3] |

Physicochemical Data

The physical properties of this compound are critical for planning reactions, purifications, and formulations. The data presented below are compiled from chemical supplier databases and should be considered typical values.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or solid | Dependent on purity and ambient temperature. |

| Boiling Point | 268.9 °C at 760 mmHg | [3] |

| Density | 0.929 g/cm³ | [3] |

| Flash Point | 122.3 °C | [3] |

| Refractive Index (n20/D) | >1.4510 | [3] |

| Optical Rotation, [α] | Negative (-) | The levorotatory nature is indicated by the "(-)" in the common name. The exact value depends on concentration and solvent. |

Part 2: Synthesis and Manufacturing

The practical availability of this compound in high enantiomeric purity is largely due to synthetic routes that leverage naturally occurring chiral starting materials. The most prominent and economically viable method begins with a derivative of castor oil.

Primary Synthetic Route: Ozonolysis of Methyl Ricinoleate

Castor oil is a rich source of ricinoleic acid, a chiral fatty acid.[4] The synthesis of this compound capitalizes on this natural chirality. The overall transformation involves the oxidative cleavage of the double bond in methyl ricinoleate, the methyl ester of ricinoleic acid.[5]

The workflow can be visualized as follows:

Sources

The Enigmatic Presence of 1,3-Nonanediol: A Natural Product at the Crossroads of Insect and Plant Biology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,3-Nonanediol, a nine-carbon diol with the chemical formula C₉H₂₀O₂, is an intriguing natural product found at the intersection of insect chemical communication and potentially plant biochemistry. While its presence is confirmed as a semiochemical in certain insect species, its natural occurrence in the plant kingdom remains a subject of investigation, with tantalizing clues suggesting its existence. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of 1,3-Nonanediol in insects and plants, its potential biosynthetic pathways, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insect-plant interactions and the potential applications of novel natural products.

Part 1: 1,3-Nonanediol in the Insect World: A Tale of Two Fruit Flies

The most definitive evidence for the natural occurrence of 1,3-Nonanediol comes from the insect order Diptera, specifically within the Tephritidae family of fruit flies. This compound plays a role in the chemical communication systems of at least two economically significant pest species: the cucumber fruit fly (Bactrocera cucumis) and the melon fly (Bactrocera cucurbitae).

Identification in Bactrocera cucumis (Cucumber Fruit Fly)

Recent research has unequivocally identified 1,3-Nonanediol as a volatile compound present in the rectal glands of male cucumber fruit flies.[1] These glands are known sources of pheromones and other semiochemicals in many Bactrocera species.[2][3][4] The presence of 1,3-Nonanediol in these glands strongly suggests a role in the insect's chemical communication, although its precise function in B. cucumis is yet to be fully elucidated.

Allomonal Function in Bactrocera cucurbitae (Melon Fly)

In the case of the melon fly, Bactrocera cucurbitae, 1,3-Nonanediol is classified as an allomone.[5] Allomones are semiochemicals that benefit the emitter by modifying the behavior of the receiver of a different species. The specific allomonal function of 1,3-Nonanediol in the melon fly is not extensively detailed in the currently available literature, presenting an area ripe for further investigation. It is possible that it acts as a repellent to predators or competitors, or influences the behavior of host plants.

Proposed Biosynthesis of 1,3-Nonanediol in Insects

While the exact biosynthetic pathway of 1,3-Nonanediol in insects has not been explicitly detailed, it is highly probable that it originates from fatty acid metabolism. Insects possess the enzymatic machinery to synthesize a wide array of fatty acids, which serve as precursors for many semiochemicals, including pheromones.[6][7][8]

A plausible biosynthetic route for 1,3-Nonanediol could involve the following steps:

-

Fatty Acid Synthesis: The pathway would likely begin with the de novo synthesis of a C9 fatty acid, or the modification of a longer-chain fatty acid. Fatty Acid Synthase (FAS) enzymes are central to this process.[8][9]

-

Hydroxylation: The fatty acid would then undergo hydroxylation at the C3 position.

-

Reduction: Subsequent reduction of the carboxylic acid group would yield the 1,3-diol.

The diagram below illustrates a proposed general pathway for the biosynthesis of 1,3-Nonanediol from a fatty acid precursor in insects.

Caption: Proposed biosynthetic pathway of 1,3-Nonanediol in plants.

Part 3: Analytical Methodologies for the Study of 1,3-Nonanediol

The successful extraction, identification, and quantification of 1,3-Nonanediol from complex biological matrices require a combination of modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of this analytical workflow.

Extraction of 1,3-Nonanediol

From Insect Tissues (e.g., Rectal Glands):

-

Solvent Extraction: This is a traditional and effective method.

-

Dissect the rectal glands from the insect under a microscope.

-

Place the glands in a small vial containing a suitable organic solvent (e.g., hexane, dichloromethane).

-

Gently crush the glands to facilitate extraction.

-

Agitate the vial for a period of time.

-

Carefully transfer the solvent to a clean vial for analysis.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for analyzing volatile and semi-volatile compounds from small samples. [4][5][10][11][12][13][14] 1. Place the dissected glands or the whole insect in a sealed headspace vial. 2. Expose a SPME fiber with a suitable coating (e.g., PDMS, Carboxen/PDMS) to the headspace above the sample for a defined period. 3. The analytes will adsorb to the fiber. 4. Desorb the analytes from the fiber directly into the GC injector.

From Plant Tissues:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is the preferred method for analyzing volatile compounds from plant material. [3][15][16][13] 1. Place a known weight of the plant material (e.g., leaves, fruit peel) into a sealed headspace vial. 2. Incubate the vial at a controlled temperature to allow volatiles to accumulate in the headspace. 3. Expose a SPME fiber to the headspace for a specific time. 4. Inject the fiber into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for separating and identifying 1,3-Nonanediol in complex extracts. [17][18][14][19]

-

Column Selection: A mid-polar or polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended for the separation of diols.

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 220-250 °C) to elute the compounds of interest.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra. The resulting fragmentation pattern can be compared to a library (e.g., NIST, Wiley) for compound identification. The mass spectrum of 1,3-Nonanediol will show characteristic fragments that can be used for its confirmation.

Chiral Analysis

Since 1,3-Nonanediol contains a chiral center, it can exist as two enantiomers ((R)- and (S)-1,3-Nonanediol). The biological activity of these enantiomers can differ significantly. Therefore, chiral gas chromatography is necessary to separate and quantify the individual enantiomers. [16][20][21][22][23][24][25][26]

-

Chiral GC Columns: Specialized chiral stationary phases, such as those based on cyclodextrins (e.g., beta-DEX, gamma-DEX), are required for the separation of enantiomers.

-

Method Development: Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation of the enantiomers.

The following diagram illustrates a typical analytical workflow for the study of 1,3-Nonanediol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concurrence in the ability for lipid synthesis between life stages in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aocs.org [aocs.org]

- 10. EP1021433B1 - Method for producing natural diol-1,3 derivatives and corresponding natural 1,3-dioxane derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. vliz.be [vliz.be]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio molitor and Leptinotarsa decemlineata before and after Using Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Female semiochemicals stimulate male courtship but dampen female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gcms.cz [gcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 24. Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-(-)-1,3-Nonanediol: A Technical Guide

Introduction

(R)-(-)-1,3-Nonanediol is a chiral diol of interest in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry necessitates unambiguous structural confirmation, for which a combination of spectroscopic methods is indispensable. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that enable confident characterization of this molecule. While actual spectra for this compound are available in databases such as SpectraBase, this guide will interpret the expected data based on established principles and data from analogous structures.[1]

The unique 1,3-diol arrangement in an acyclic, chiral framework presents specific spectroscopic features. Understanding these is crucial for researchers in process development and quality control to ensure the chemical and stereochemical integrity of their material.

Molecular Structure and Spectroscopic Correlation

To logically assign spectroscopic signals, a clear understanding of the molecule's structure is essential. The diagram below illustrates the IUPAC numbering for the carbon backbone of this compound, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

Scientific Principles & Experimental Causality

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of two hydroxyl (-OH) groups is the most defining feature of 1,3-nonanediol. The exact position and shape of the O-H stretching band are highly sensitive to hydrogen bonding.[2][3] In a condensed phase (liquid film or KBr pellet), the hydroxyl groups will engage in intermolecular hydrogen bonding, leading to a characteristic broad absorption band. The C-O stretching vibrations provide further confirmation of the alcohol functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a single drop of neat this compound liquid directly onto the crystal surface of the ATR accessory.

-

Instrument Setup: Configure a Fourier Transform Infrared (FTIR) spectrometer to scan the mid-IR range (4000-400 cm⁻¹).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O vapor) and the instrument itself.

-

Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Description of Band |

| 3500–3200 | O–H stretch (H-bonded) | Strong, very broad |

| 3000–2850 | C–H stretch (sp³) | Strong, sharp |

| 1470–1450 | C–H bend (alkane) | Medium |

| ~1320-1000 | C–O stretch | Strong |

| ~950 | O–H bend | Medium, broad |

Note: The C-O stretching region may contain multiple peaks due to the primary (at C1) and secondary (at C3) alcohol environments.

Data Interpretation: The most prominent feature will be the broad O-H stretch centered around 3350 cm⁻¹, which is unambiguous evidence for the presence of hydrogen-bonded alcohol groups.[2][3] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the carbon backbone. Finally, the strong absorptions in the 1320-1000 cm⁻¹ region are characteristic of C-O stretching vibrations, confirming the alcohol functionality.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For a chiral molecule like this compound, NMR is critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Scientific Principles & Experimental Causality: ¹H NMR spectroscopy detects the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the nucleus. Electronegative atoms, like oxygen, "deshield" nearby protons, shifting their resonance to a higher frequency (downfield). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing information about atomic connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

D₂O Shake (Optional but Recommended): To confirm the -OH proton signals, a "D₂O shake" can be performed. After acquiring an initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. Protons on the hydroxyl groups will exchange with deuterium, causing their signals to disappear from the spectrum.

-

Data Acquisition: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

Expected ¹H NMR Data (Predicted for CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H9 (CH₃) | ~0.9 | Triplet (t) | 3H |

| H4-H8 (-(CH₂)₅-) | ~1.3-1.5 | Multiplet (m) | 10H |

| H2 (-CH₂-) | ~1.6-1.8 | Multiplet (m) | 2H |

| -OH | Variable (~2-4) | Broad Singlet (br s) | 2H |

| H1 (-CH₂-OH) | ~3.7-3.9 | Multiplet (m) | 2H |

| H3 (-CH-OH) | ~3.9-4.1 | Multiplet (m) | 1H |

Data Interpretation:

-

The terminal methyl group (H9) is expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent CH₂ group (H8).

-

The long alkyl chain protons (H4-H8) will form a complex, overlapping multiplet in the typical alkane region (~1.3-1.5 ppm).

-

The protons on carbons bearing the hydroxyl groups (H1 and H3) are significantly deshielded by the electronegative oxygen atoms and will appear downfield.

-

The diastereotopic protons on C1 and C2 add complexity to the splitting patterns for H1, H2, and H3. H3 will be a multiplet due to coupling with protons on C2 and C4. H1 will also be a multiplet due to coupling with protons on C2.

-

The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration and temperature. A D₂O shake experiment would confirm their assignment by causing them to disappear.

¹³C NMR Spectroscopy

Scientific Principles & Experimental Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen are deshielded and appear downfield. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample is typically used for ¹³C NMR (~20-50 mg in ~0.7 mL of deuterated solvent).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-90 and DEPT-135) is highly recommended. This technique helps distinguish between CH, CH₂, and CH₃ groups, which greatly aids in peak assignment. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Expected ¹³C NMR Data (Predicted for CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| C9 | ~14 | Positive |

| C7, C8 | ~22-23 | Negative |

| C5, C6 | ~25-26 | Negative |

| C4 | ~32 | Negative |

| C2 | ~36 | Negative |

| C1 | ~63 | Negative |

| C3 | ~72 | Positive |

Note: Specific assignments for C5, C6, C7, and C8 can be ambiguous without 2D NMR data.

Data Interpretation:

-

The carbons bonded to oxygen (C1 and C3) are the most downfield, with the secondary carbon (C3) typically appearing further downfield than the primary carbon (C1).

-

The terminal methyl carbon (C9) will be the most upfield signal.

-

The remaining methylene carbons of the alkyl chain will appear in the typical aliphatic region (22-36 ppm). The DEPT-135 experiment would be crucial in confirming the assignments of the CH (C3) and the numerous CH₂ groups.

Mass Spectrometry (MS)

Scientific Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[4]

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column, separating it from any impurities. The retention time is a characteristic property of the compound under the specific GC conditions.

-

Ionization and Fragmentation: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data (EI)

The molecular weight of C₉H₂₀O₂ is 160.25 g/mol .[4]

| m/z | Proposed Fragment | Pathway |

| 160 | [C₉H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 142 | [M - H₂O]⁺• | Dehydration |

| 115 | [M - CH₂CH₂OH]⁺ | α-Cleavage at C1-C2 |

| 85 | [M - C₅H₁₁]⁺• - H₂O | Cleavage at C4-C5 and dehydration |

| 45 | [CH₂CH₂OH]⁺ | α-Cleavage at C2-C3 |

Data Interpretation:

-

The molecular ion (M⁺•) at m/z = 160 may be weak or absent, which is common for aliphatic alcohols.

-

A peak at m/z = 142 would correspond to the loss of a water molecule (18 Da), a very common fragmentation pathway for alcohols.[4]

-

Alpha-cleavage is the breaking of a C-C bond adjacent to the C-O bond. Cleavage between C2 and C3 would result in a fragment of m/z = 45 ([CH₂OH=CH₂]⁺). Cleavage between C1 and C2 is less likely but could lead to a fragment at m/z = 115.

-

The fragmentation pattern provides a fingerprint that can be compared against spectral libraries for confirmation. A GC-MS spectrum for 1,3-Nonanediol is available in the PubChem database (CID 90928).[4]

Conclusion

The combination of IR, NMR (¹H, ¹³C, and DEPT), and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of hydroxyl groups. High-resolution NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of every carbon and proton, confirming the 1,3-diol structure. Finally, Mass Spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. By employing these techniques in concert and understanding the principles behind the data, researchers can ensure the identity, purity, and structural integrity of this valuable chiral building block.

References

-

PubChem. (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify an alcohol functional group using IR spectroscopy?. Retrieved from [Link]

-

Study.com. (n.d.). What are the characteristic absorption regions for alcohols (RO-H)?. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

IUPAC name and molecular structure of (R)-(-)-1,3-Nonanediol

An In-depth Technical Guide to (R)-(-)-1,3-Nonanediol: Structure, Synthesis, and Applications

Introduction

This compound is a chiral diol that serves as a valuable stereospecific building block in asymmetric synthesis. Its utility spans from the synthesis of natural products, such as pheromones and lactones, to its application as a chiral resolving agent.[1][2] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this molecule's properties, stereocontrolled synthesis, and reactive potential is crucial. This guide provides a detailed examination of this compound, grounded in established chemical principles and synthetic methodologies.

Nomenclature and Molecular Structure

Correctly identifying a chiral molecule is foundational to its study and application. The nomenclature and structural representation provide the unambiguous chemical identity required for sourcing, reaction planning, and regulatory documentation.

IUPAC Name and Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3R)-nonane-1,3-diol .[3][4] The "(3R)" prefix designates the absolute configuration at the chiral center, carbon-3, according to the Cahn-Ingold-Prelog priority rules. The designations "(-)" and "R" refer to the levorotatory optical activity and the absolute stereochemistry, respectively.

Key identifiers for this compound are summarized in the table below for quick reference and material sourcing.

| Identifier | Value | Source |

| CAS Number | 121541-65-9 | [5] |

| Molecular Formula | C₉H₂₀O₂ | [5] |

| Molecular Weight | 160.25 g/mol | [5][6] |

| InChIKey | CGNJFUJNEYIYRZ-SECBINFHSA-N | [3] |

| Canonical SMILES | CCCCCCC(CCO)O | [3] |

| Isomeric SMILES | CCCCCCO | [3] |

Molecular Structure and Stereochemistry

This compound possesses a nine-carbon aliphatic backbone. The defining features are two hydroxyl (-OH) groups located at positions C1 (a primary alcohol) and C3 (a secondary alcohol). The carbon at position 3 is a stereocenter, giving rise to two possible enantiomers. This guide focuses on the (R)-enantiomer. The six-carbon alkyl chain (hexyl group) attached to the chiral center significantly influences the molecule's lipophilicity and steric profile.

Caption: 2D structure of this compound showing stereochemistry.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in solution, its reactivity, and the conditions required for its handling and purification.

| Property | Value | Unit |

| Density | 0.929 | g/cm³ |

| Boiling Point | 268.9 | °C at 760 mmHg |

| Flash Point | 122.3 | °C |

| Refractive Index | >1.4510 (n20/D) | - |

| logP | 1.70010 | - |

Data sourced from Guidechem.[3]

The presence of two hydroxyl groups allows for hydrogen bonding, contributing to its relatively high boiling point and its solubility in polar solvents. The nonpolar nine-carbon chain imparts significant lipophilic character.

Enantioselective Synthesis Protocols

The synthesis of enantiomerically pure 1,3-diols is a significant area of research, as this structural motif is a key component of many natural products.[7] Several strategies have been developed, ranging from the modification of natural chiral precursors to fully synthetic asymmetric methods.

Synthesis from a Natural Chiral Precursor: Ozonolysis of Methyl Ricinoleate

A convenient and efficient method for preparing this compound utilizes methyl ricinoleate, a derivative of ricinoleic acid obtained from castor oil.[1][2] This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

The causality behind this choice is twofold: methyl ricinoleate is an inexpensive, renewable feedstock, and its existing (R)-hydroxyl group at C12 directs the stereochemistry of the final product after cleavage of the double bond.

Experimental Workflow:

-

Ozonolysis: Methyl ricinoleate is dissolved in methanol and cooled. A stream of ozone in oxygen is bubbled through the solution until the starting material is consumed. This cleaves the C9-C10 double bond, forming unstable ozonide intermediates which are subsequently converted to methoxy hydroperoxides.[1]

-

Reductive Workup: The intermediate hydroperoxides are reduced to the corresponding alcohols. A particularly effective method is electrochemical reduction using a lead cathode, which provides the target diol in good yield (approx. 65%).[1][8] This avoids the use of strong, often pyrophoric, reducing agents like borohydrides in a separate step.

Caption: Workflow for the synthesis of (R)-1,3-Nonanediol from methyl ricinoleate.

Asymmetric Aldol and Reduction Strategy

For broader substrate scope and de novo synthesis, organocatalytic asymmetric reactions are a powerful tool. A common strategy involves an asymmetric aldol reaction to create a chiral β-hydroxy ketone, followed by a diastereoselective reduction to form the 1,3-diol.[9]

-

Expertise & Causality: The choice of an organocatalyst, such as a proline derivative, is critical for establishing high enantiomeric excess (>99% ee) in the initial aldol addition.[9] The subsequent reduction of the ketone must be carefully controlled. Different reducing agents can favor either the syn or anti 1,3-diol product.[7] For instance, chelation-controlled reduction (e.g., with zinc borohydride) often favors the syn diol, while non-chelating conditions (e.g., using sodium borohydride with steric hindrance) can favor the anti product. This diastereoselectivity allows for precise control over the relative stereochemistry of the two hydroxyl groups.

Applications in Research and Development

The value of this compound lies in its utility as a chiral building block for synthesizing more complex molecules with defined stereochemistry.

Pheromone Synthesis

This compound is a major component of the glandular secretion of the male cucumber fly, Dacus tau.[1][2] The synthesis of this and other insect pheromones is crucial for developing environmentally benign pest management strategies, such as mating disruption or mass trapping.[10] The enantiomeric purity of the synthetic pheromone is often critical for biological activity.

Chiral Synthon for Natural Products

This diol serves as a key intermediate in the synthesis of other valuable chiral molecules. A notable example is its use to produce enantiomerically pure (R)-γ-decalactone, a compound used in the flavor and fragrance industry.[1][2] The synthesis involves selectively functionalizing one of the two hydroxyl groups (typically the primary one), converting it to a leaving group, and then performing a nucleophilic substitution followed by cyclization.

Chiral Auxiliary and Resolving Agent

Chiral diols can be used to resolve racemic mixtures of other compounds. For example, this compound has been successfully used for the optical resolution of racemic menthone.[1] It reacts with the ketone to form diastereomeric spiroketals, which can then be separated by chromatography due to their different physical properties. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure ketones.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the 1,3-diol motif is a common substructure in many biologically active natural products and pharmaceuticals.[11] Access to enantiopure 1,3-diols is therefore essential for the total synthesis of these complex molecules and for creating libraries of stereoisomers to study structure-activity relationships (SAR). The principles used to synthesize this diol, such as asymmetric catalysis, are central to modern pharmaceutical synthesis.[9][12] Derivatives of 1,3-diols can also be explored for their own biological activities, as seen with derivatives of similar scaffolds like isoindoline-1,3-dione and 1,3-benzodioxole, which have shown analgesic and antiproliferative activities, respectively.[13][14]

Conclusion

This compound is more than a simple aliphatic diol; it is a high-value chiral intermediate whose precise three-dimensional structure is a key asset in asymmetric synthesis. Its efficient preparation from renewable resources like castor oil underscores the principles of green chemistry, while its application in synthesizing pheromones and natural product fragments highlights its importance in both agriculture and medicine. For scientists in drug discovery and process development, mastering the synthesis and manipulation of such chiral building blocks is fundamental to the creation of novel, effective, and stereochemically pure molecules.

References

-

Gülcemal, D., et al. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). Available at: [Link]

-

Ruan, Y., et al. (2018). Enantioselective Synthesis of syn- and anti-1,3-Diols via Allyltitanation of Unprotected β-Hydroxyaldehydes. Organic Letters, ACS Publications. Available at: [Link]

-

Bäckvall, J. E., et al. (2005). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. National Institutes of Health (NIH). Available at: [Link]

-

Dushenko, G. A., et al. (2001). CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Synthetic Communications, Taylor & Francis Online. Available at: [Link]

-

Wang, Z., et al. (2018). Chromium-catalyzed asymmetric synthesis of 1,3-diols. ResearchGate. Available at: [Link]

-

Hayashi, Y., et al. (2011). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters, ACS Publications. Available at: [Link]

-

Dushenko, G. A., et al. (2006). CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. Available at: [Link]

-

Dushenko, G. A., et al. (2001). Convenient Synthesis of (R)-1,3-Nonanediol. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Nonanediol. PubChem. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1,3-Nonanediol - Substance Details. SRS. Available at: [Link]

-

PubChemLite. (n.d.). 1,3-nonanediol (C9H20O2). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Nonanediol, 1,3-diacetate. PubChem. Available at: [Link]

-

Zhang, Y., et al. (2020). Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Mori, K. (2007). Organic Synthesis in Pheromone Science. PMC, National Institutes of Health (NIH). Available at: [Link]

-

J-GLOBAL. (n.d.). (R)-1,3-ノナンジオール. Japan Science and Technology Agency. Available at: [Link]

-

The Good Scents Company. (n.d.). R-(-)-1,3-butane diol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,9-Nonanediol. PubChem. Available at: [Link]

- Horrobin, D. F. (1996). 1,3-propane diol derivatives as bioactive compounds. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of 1,9-nonanediol. Available at: [Link]

-

S. G. R., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

- M-F., P., et al. (2018). Method for the synthesis of pheromones. Google Patents.

-

Wang, C., et al. (2023). Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey). MDPI. Available at: [Link]

-

González, A., et al. (2017). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). SciELO Uruguay. Available at: [Link]

-

F. P., M., et al. (2019). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available at: [Link]

-

T., K., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. MDPI. Available at: [Link]

-

NIST. (n.d.). 1,9-Nonanediol. NIST Chemistry WebBook. Available at: [Link]

-

Scott, A. M., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed. Available at: [Link]

-

A., P. D., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]

-

Newman, D. J., & Cragg, G. M. (2020). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. (R)-1,3-ノナンジオール | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 5. scbt.com [scbt.com]

- 6. 1,3-Nonanediol | C9H20O2 | CID 90928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2018154244A1 - Method for the synthesis of pheromones - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1,3-Nonanediol

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and physiological properties. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the stereochemistry of chiral drugs to be well-defined. This necessitates the development of robust methodologies for the synthesis, separation, and analysis of single enantiomers. This guide provides a comprehensive technical overview of the stereochemistry of 1,3-nonanediol, a chiral diol, outlining field-proven strategies for its stereoselective synthesis, resolution, and characterization.

Stereoisomerism in 1,3-Nonanediol

1,3-Nonanediol (CAS: 23433-07-0) is an aliphatic diol with the molecular formula C₉H₂₀O₂.[1] Its structure features a single stereogenic center at the carbon atom in position 3 (C3). This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a hexyl group (-CH₂(CH₂)₄CH₃), and an ethanol group (-CH₂CH₂OH).

The presence of this single chiral center means that 1,3-nonanediol exists as a pair of enantiomers:

-

(R)-(-)-1,3-Nonanediol

-

(S)-(+)-1,3-Nonanediol

These two molecules are mirror images of each other and are not superimposable, as illustrated below.

Figure 1. Enantiomers of 1,3-Nonanediol.

Enantiomers share identical physical properties (e.g., boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Strategies for Obtaining Enantiomerically Pure 1,3-Nonanediol

Producing a single enantiomer of 1,3-nonanediol is a critical task for its application in stereoselective synthesis. The two primary strategies employed are asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides an elegant route to chiral 1,3-diols, often involving a two-step process that establishes the stereocenter with high fidelity.[2][3]

-

Organocatalytic Asymmetric Aldol Reaction: An aldehyde is reacted with a ketone in the presence of a chiral organocatalyst (commonly a proline derivative). This step forms a chiral β-hydroxy ketone, establishing the C3 stereocenter with a specific configuration.[4]

-

Stereoselective Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding 1,3-diol. The choice of reducing agent, such as an oxazaborolidine reagent (Corey-Bakshi-Shibata reduction), is crucial for controlling the stereochemistry of the newly formed hydroxyl group.[3][5]

This approach is highly valued for its ability to generate the desired stereoisomer directly, minimizing waste.[2][4]

Chiral Resolution of Racemic 1,3-Nonanediol

When a racemic mixture is the starting point, chiral resolution is employed to separate the enantiomers. Enzymatic kinetic resolution is a particularly powerful and widely used technique for secondary alcohols like 1,3-nonanediol.

Principle of Enzymatic Kinetic Resolution (EKR): Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In EKR of alcohols, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard methods like column chromatography.

Candida antarctica lipase B (CALB) is a highly effective and robust biocatalyst for the resolution of secondary alcohols.[6][7] It typically acylates the (R)-enantiomer preferentially, leaving the (S)-enantiomer unreacted.

Figure 2. General workflow for the Enzymatic Kinetic Resolution of 1,3-Nonanediol.

Analytical Methods for Stereochemical Characterization

Once an enantiomerically enriched or pure sample of 1,3-nonanediol is obtained, its stereochemical integrity must be rigorously verified. The two primary analytical goals are to determine the enantiomeric excess (e.e.) and the absolute configuration (R or S).

Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of a sample.[8]

Principle: A CSP is itself chiral and interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the e.e.

| Parameter | Typical Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) | Broad applicability for resolving alcohol enantiomers. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions are common for diol separations.[9] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good resolution and peak shape. |

| Detection | UV (if derivatized) or Refractive Index (RI) | RI detection is suitable for analytes like diols that lack a strong chromophore. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

Determination of Absolute Configuration by NMR Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers directly, it is an invaluable tool for determining the absolute configuration of a chiral alcohol after converting it into a pair of diastereomers. The Mosher's ester analysis is the most common and reliable method for this purpose.[10][11]

Principle of Mosher's Ester Analysis: The chiral alcohol of unknown configuration is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) to form a pair of diastereomeric esters.[12] In the preferred conformation of these esters, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding cone in the ¹H NMR spectrum. Protons on one side of the molecule will be shielded (shifted upfield) while protons on the other side will be deshielded (shifted downfield).

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the difference in chemical shifts for each proton (Δδ = δₛ - δᵣ), the absolute configuration of the original alcohol can be assigned.[13]

Figure 3. Workflow for determining absolute configuration using Mosher's ester analysis.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1,3-Nonanediol

This protocol is a representative procedure based on established methods for secondary alcohol resolution.[6]

-

Preparation: To a 100 mL round-bottom flask, add racemic 1,3-nonanediol (1.60 g, 10 mmol) and 50 mL of toluene.

-

Reagent Addition: Add vinyl acetate (1.03 g, 12 mmol, 1.2 equivalents) as the acyl donor.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435, 100 mg).

-

Reaction: Seal the flask and stir the suspension at 40 °C. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both the remaining alcohol and the formed ester (approx. 24-48 hours).

-

Work-up: Once the desired conversion is reached, filter the enzyme from the reaction mixture and wash it with toluene. The enzyme can often be reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-1,3-nonanediol and (R)-1,3-nonanediol acetate, can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the two enantiomerically enriched compounds.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

-

Sample Preparation: Prepare a solution of the 1,3-nonanediol sample (approx. 1 mg/mL) in the mobile phase (e.g., Hexane/Isopropanol 90:10).

-

Instrumentation:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane/Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index (RI).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and the racemic standard. Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemate chromatogram.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the areas of the two peaks:

-

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Conclusion

The stereochemistry of 1,3-nonanediol, defined by its single chiral center at C3, gives rise to (R) and (S) enantiomers. The ability to synthesize, separate, and analyze these stereoisomers is fundamental to their potential application in fields where molecular recognition is key, such as pharmaceutical and materials science. This guide has detailed robust and field-proven methodologies, including enzymatic kinetic resolution for enantioseparation and chiral HPLC and Mosher's ester analysis for stereochemical characterization. The application of these techniques provides the rigorous control over stereochemistry demanded by modern chemical research and development.

References

-

Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. Available from: [Link]

-

NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]

-

Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available from: [Link]

-

Akunuri, R., et al. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 77, 1015-1019. Available from: [Link]

-

Seco, J. M., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available from: [Link]

-

Simpson, G. L., et al. (2016). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 21(11), 1549. Available from: [Link]

-

RSC Publishing. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. Available from: [Link]

-

Gök, Y., et al. (2008). Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Semantic Scholar. Available from: [Link]

-

Zhang, W., et al. (2013). Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. Available from: [Link]

-

Li, N., et al. (2021). Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation. PMC. Available from: [Link]

-

Vértessy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5431. Available from: [Link]

-

Wang, Y. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Available from: [Link]

-

US EPA. (n.d.). 1,3-Nonanediol - Substance Details. Available from: [Link]

-

Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. Available from: [Link]

-

PubChemLite. (n.d.). 1,3-nonanediol (C9H20O2). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Nonanediol. PubChem Compound Database. Available from: [Link]

-

Schäfer, H. J., et al. (1990). Convenient Synthesis of (R)-1,3-Nonanediol. ResearchGate. Available from: [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

-

Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,9-nonanediol. Available from: [Link]

-

Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4731. Available from: [Link]

-

Zhang, T., et al. (2016). Key enzymes catalyzing glycerol to 1,3-propanediol. Biotechnology for Biofuels. Available from: [Link]

-

González, D., et al. (2021). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 26(17), 5345. Available from: [Link]

-

Figshare. (1999). Nonenzymatic Kinetic Resolution of 1,2-Diols Catalyzed by an Organotin Compound. Available from: [Link]

Sources

- 1. 1,3-Nonanediol | C9H20O2 | CID 90928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of new chiral 1,2- and 1,3-diols | Semantic Scholar [semanticscholar.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. mdpi.com [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

Sourcing Enantiomerically Pure (R)-(-)-1,3-Nonanediol: A Technical Guide for Researchers and Pharmaceutical Scientists

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences and organic synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. The seemingly subtle difference in the three-dimensional arrangement of atoms can be the deciding factor between a potent therapeutic agent and an inactive or even harmful substance. This guide focuses on (R)-(-)-1,3-Nonanediol, a chiral diol that serves as a valuable building block in the synthesis of complex, biologically active molecules. Its specific stereoconfiguration makes it a sought-after intermediate in the development of novel therapeutics.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on securing high-purity this compound. We will delve into its synthesis, analytical methodologies for purity verification, and a survey of commercial suppliers, providing the necessary information to make informed procurement decisions.

The Synthetic Landscape: Pathways to Enantiopure this compound

The preparation of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several synthetic strategies have been developed to achieve high enantiomeric excess (ee).

One notable method involves the ozonolysis of methyl ricinoleate, derived from castor oil, followed by an electrochemical reduction of the resulting hydroperoxides.[1] Another approach utilizes Sharpless asymmetric epoxidation of (E)-2-nonen-1-ol, followed by reduction of the chiral epoxy alcohol.[1] More recently, strategies have been developed for the synthesis of chiral 1,3-diols with high enantiomeric purity through asymmetric aldol reactions followed by asymmetric reduction.[2] These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. For researchers, understanding these synthetic origins can provide insights into potential impurities and byproducts that may be present in commercially available materials.

Commercial Availability: A Survey of Key Suppliers

A reliable supply of high-quality starting materials is crucial for any research or development program. The following section provides a list of commercial suppliers of this compound. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | This compound | 121541-65-9 | C₉H₂₀O₂ | 160.25 | For Research Use Only.[3] |

This table is intended as a starting point and is not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Quality Control and Analytical Validation: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a critical step in the quality control of chiral molecules like this compound. Several robust analytical techniques are employed to determine the enantiomeric excess (ee) of chiral diols.

Methodologies for Determining Enantiomeric Excess

The primary techniques for assessing chiral purity include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers.[4] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] Polysaccharide-based columns are often effective for diol separations.[4]

-

Chiral Gas Chromatography (GC): GC offers high resolution and sensitivity for volatile compounds. Direct separation of diol enantiomers can be achieved on a chiral capillary GC column without derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral diol with a CDA to form diastereomers, which exhibit distinct signals in the NMR spectrum.[5] The integration of these signals allows for the direct calculation of the enantiomeric excess.[5] A common three-component derivatization protocol for diols involves using 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine.[6][7]

Experimental Protocol: A General Approach to Chiral HPLC Analysis

The following is a generalized protocol for the analysis of 1,3-diol enantiomeric purity by chiral HPLC.[4]

Objective: To separate and quantify the (R) and (S) enantiomers of 1,3-Nonanediol to determine the enantiomeric excess (ee).

Materials:

-

This compound sample

-

HPLC-grade hexane or heptane

-

HPLC-grade isopropanol or ethanol

-

Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)

-

HPLC system with UV detector

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio must be optimized experimentally to achieve baseline separation of the enantiomers.

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[4]

-

Sample Preparation: Dissolve approximately 1 mg of the 1,3-diol sample in 1 mL of the mobile phase or a compatible solvent.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

-

Injection and Analysis: Inject the prepared sample onto the chiral column and record the chromatogram.[4]

-

Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC analysis of 1,3-diols.

Conclusion: A Path Forward for Researchers

The procurement of enantiomerically pure this compound is a critical first step for many research and drug development projects. A thorough understanding of its synthesis, the landscape of commercial suppliers, and the analytical methods for verifying its purity are essential for ensuring the integrity and reproducibility of experimental results. By leveraging the information presented in this guide, scientists can confidently source this valuable chiral building block and advance their scientific endeavors.

References

- BenchChem. A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol.

- BenchChem. Application Note: Methods for Determining the Enantiomeric Excess of 1,3-Diols.

- Kelly AM, Pérez-Fuertes Y, Fossey JS, Lozano Yeste S, Bull SD, James TD. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nat Protoc. 2008;3(2):215-9. doi: 10.1038/nprot.2007.523.

- ResearchGate. Convenient Synthesis of (R)-1,3-Nonanediol | Request PDF.

- Santa Cruz Biotechnology. This compound.

- ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols.

- ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety and handling guidelines for 1,3-Nonanediol

An In-Depth Technical Guide to the Safe Handling of 1,3-Nonanediol

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 1,3-Nonanediol (CAS: 23433-07-0), designed for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets (SDS), toxicological assessments of analogous compounds, and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Core Profile and Physicochemical Properties

1,3-Nonanediol is a diol with the molecular formula C₉H₂₀O₂.[1][2][3] Understanding its physical and chemical properties is the foundation for safe handling, as these characteristics dictate appropriate storage, personal protective equipment (PPE) selection, and emergency response measures. For instance, its relatively high flash point suggests a lower flammability hazard at ambient temperatures compared to more volatile solvents, but it is still considered a combustible material that requires prudent handling away from ignition sources.[4]

Table 1: Physicochemical Data of 1,3-Nonanediol and Related Compounds